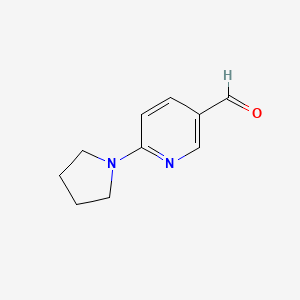

6-(1-Pyrrolidinyl)nicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFAXGTZBUMKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383401 | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-39-3 | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 6-(1-Pyrrolidinyl)nicotinaldehyde?

An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of interest in medicinal chemistry and drug development. The document details its chemical properties, a plausible synthetic route, and its application as a key intermediate in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by a pyrrolidine ring at the 6-position and an aldehyde functional group at the 3-position.[1][2] The presence of these functionalities makes it a versatile reagent in organic synthesis.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| CAS Number | 261715-39-3 | |

| Appearance | Solid | |

| Melting Point | 89 °C | [4] |

| SMILES | O=CC1=CC=C(N=C1)N2CCCC2 | |

| InChI | 1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the commercially available 6-chloronicotinaldehyde as the starting material.[3] The chlorine atom on the electron-deficient pyridine ring is displaced by the secondary amine, pyrrolidine, typically in the presence of a base and heat.[5][6]

Experimental Protocol: Nucleophilic Aromatic Substitution

This representative protocol describes the synthesis of this compound from 6-chloronicotinaldehyde and pyrrolidine.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

Pyrrolidine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-chloronicotinaldehyde and dimethylformamide (DMF).

-

Add potassium carbonate and pyrrolidine to the solution.

-

Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in the Synthesis of Benzimidazole Derivatives

This compound is a valuable intermediate for the synthesis of more complex heterocyclic compounds.[2] A primary application is in the preparation of benzimidazole derivatives, which are known to possess a wide range of biological activities.[7] The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde.[8][9]

Experimental Protocol: Benzimidazole Synthesis

This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole from this compound and o-phenylenediamine.

Reagents and Materials:

-

This compound (1.0 equivalent)

-

o-Phenylenediamine (1.0 equivalent)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Dimethylformamide (DMF)

-

Sodium carbonate solution

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound and o-phenylenediamine in DMF.

-

Add a catalytic amount of p-TsOH to the mixture.

-

Heat the reaction mixture with stirring at approximately 80 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Slowly add the reaction mixture to a stirred solution of sodium carbonate in water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain the crude benzimidazole derivative.

-

The crude product can be further purified by recrystallization.

Spectroscopic and Physical Data

While experimental spectroscopic data for this compound is not widely available, the expected characteristics can be predicted based on its chemical structure. These predictions are useful for the characterization and identification of the synthesized compound.

| Parameter | Predicted Value / Characteristic | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8-10.0 ppm (s, 1H, -CHO), δ ~8.5-8.7 ppm (d, 1H, Ar-H), δ ~7.7-7.9 ppm (dd, 1H, Ar-H), δ ~6.4-6.6 ppm (d, 1H, Ar-H), δ ~3.4-3.6 ppm (t, 4H, -N-CH₂-), δ ~1.9-2.1 ppm (m, 4H, -CH₂-CH₂-) | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~190-193 ppm (C=O), δ ~160-162 ppm (C-N pyrrolidine), δ ~150-155 ppm (Ar-C), δ ~138-140 ppm (Ar-C), δ ~125-128 ppm (Ar-C), δ ~106-108 ppm (Ar-C), δ ~46-48 ppm (-N-CH₂-), δ ~25-27 ppm (-CH₂-CH₂-) | [11] |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2970-2850 cm⁻¹ (Aliphatic C-H stretch), ~2820 and ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1700-1680 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretch) | [12][13][14] |

| Mass Spec. (EI) | [M]⁺ at m/z = 176. Common fragments may include loss of CHO (m/z 147), and fragments corresponding to the pyrrolidinyl-pyridine core. | [15][16] |

Biological Context and Potential Mechanism of Action

This compound is cited as a useful reagent for preparing benzimidazole derivatives that act as inhibitors of the abnormal proliferation of prostatic interstitial cells, suggesting a potential application in the treatment of benign prostatic hyperplasia (BPH).[2] Benzimidazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[7]

While the specific mechanism of action for this compound or its direct derivatives has not been elucidated, a hypothetical signaling pathway can be proposed for a downstream inhibitor in the context of prostate cell proliferation. For example, a derivative could potentially target a kinase pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer and proliferative diseases.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure lends itself to the creation of more complex molecules, particularly benzimidazole derivatives with potential therapeutic applications in conditions such as benign prostatic hyperplasia. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 2. This compound | 261715-39-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 6-(1-Pyrrolidinyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring and an aldehyde group on the pyridine core, presents a versatile scaffold for the synthesis of a variety of more complex molecules. The pyrrolidine moiety can influence solubility and receptor binding, while the aldehyde group serves as a reactive handle for numerous chemical transformations. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While extensive experimental data is not widely published, the following information has been compiled from commercial supplier databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| CAS Number | 261715-39-3 | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 89 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES String | O=Cc1ccc(nc1)N1CCCC1 | |

| InChI Key | FFFAXGTZBUMKTI-UHFFFAOYSA-N |

Synthesis

A definitive, peer-reviewed synthesis of this compound is not extensively documented in publicly accessible scientific literature. However, a plausible and commonly employed synthetic strategy for this class of compounds involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 6-chloronicotinaldehyde.[3][4] This method is widely used for the synthesis of 6-amino substituted pyridine derivatives.

Plausible Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 6-chloronicotinaldehyde and pyrrolidine.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

Pyrrolidine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 6-chloronicotinaldehyde in a polar aprotic solvent, add the base.

-

To this mixture, add pyrrolidine dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, would require optimization for the best yield and purity.

Spectral Data

Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched scientific literature. Commercial suppliers often do not provide this level of characterization for their research chemicals. Researchers synthesizing this compound would need to perform their own spectral analysis to confirm its structure and purity.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich pyridine ring substituted with an amino group.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of chemical transformations, including:

-

Reductive amination to form secondary amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions (e.g., Knoevenagel, aldol).

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

-

Pyrrolidinyl-substituted Pyridine Ring: The electron-donating pyrrolidine group activates the pyridine ring towards electrophilic substitution, although the directing effects would need to be considered.

These reactive sites make this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. For instance, it has been mentioned as a useful reagent in the preparation of benzimidazole derivatives.[5]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the pyridine and pyrrolidine scaffolds are present in many biologically active compounds, suggesting that derivatives of this molecule could be of interest for screening in various therapeutic areas. The mention of its use in preparing inhibitors for the abnormal proliferation of prostatic interstitial cells suggests a potential application in this area, though specific data is lacking.[5] Further research would be required to elucidate any potential biological effects and mechanisms of action.

Safety Information

Based on available supplier information, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.[2]

-

Hazard Statements: H302 (Harmful if swallowed).

-

Signal Word: Warning.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be used in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While its basic chemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization, a specific peer-reviewed synthesis protocol, and its biological activity. The information provided in this guide is based on the currently available data and plausible synthetic routes. Researchers working with this compound will need to conduct their own detailed analysis to confirm its properties and optimize its synthesis.

References

An In-depth Technical Guide on 6-(1-Pyrrolidinyl)nicotinaldehyde and its Potential Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1-Pyrrolidinyl)nicotinaldehyde, a substituted pyridine derivative, has been identified as a key intermediate in the synthesis of novel benzimidazole compounds. These derivatives are of significant interest due to their potential therapeutic applications, particularly as inhibitors of the abnormal proliferation of prostatic interstitial cells, a hallmark of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion to target benzimidazoles, and the underlying biological rationale for their use in BPH. While specific quantitative data for the final benzimidazole derivatives are not publicly available, this document outlines generalized experimental protocols and discusses the relevant signaling pathways, offering a foundational resource for researchers in this field.

Introduction

This compound (CAS 261715-39-3) is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a pyrrolidine moiety and a reactive aldehyde group, makes it an ideal precursor for the synthesis of a diverse range of bioactive molecules. Notably, it is cited as a reagent in the preparation of benzimidazole derivatives aimed at treating BPH. BPH is a common age-related condition in men, characterized by the non-malignant growth of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development of novel therapeutics that can effectively manage the proliferative aspects of BPH is a key area of research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below. This information is crucial for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 261715-39-3 | |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Solid | |

| Melting Point | 89 °C | |

| SMILES | O=Cc1cncc(c1)N1CCCC1 | |

| InChI Key | FFFAXGTZBUMKTI-UHFFFAOYSA-N |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient method is the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinaldehyde, with pyrrolidine.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 6-chloronicotinaldehyde.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

Pyrrolidine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-chloronicotinaldehyde and dimethylformamide (DMF).

-

Add potassium carbonate and pyrrolidine to the solution.

-

Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to

An In-depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde: Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological applications of 6-(1-Pyrrolidinyl)nicotinaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Core Structure and Chemical Properties

This compound is a substituted pyridine derivative characterized by a pyrrolidine ring at the 6-position and an aldehyde functional group at the 3-position of the pyridine core. The presence of both an electron-donating pyrrolidine moiety and an electron-withdrawing aldehyde group on the pyridine ring suggests potentially interesting electronic and reactive properties, making it a valuable scaffold in medicinal chemistry.

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 261715-39-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| IUPAC Name | 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde | [2] |

| SMILES | O=Cc1cncc(c1)N2CCCC2 | [3] |

| InChI Key | FFFAXGTZBUMKTI-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 89 °C | [4] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route involves a nucleophilic aromatic substitution reaction. This approach utilizes a readily available starting material, 6-chloronicotinaldehyde, and reacts it with pyrrolidine.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 6-chloronicotinaldehyde is depicted below. This reaction is typically facilitated by a base in a polar aprotic solvent.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on similar reported syntheses of related compounds[5].

Materials:

-

6-Chloronicotinaldehyde

-

Pyrrolidine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-chloronicotinaldehyde in dimethylformamide (DMF).

-

To this solution, add potassium carbonate and pyrrolidine.

-

Heat the reaction mixture with stirring. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and perform an extraction with ethyl acetate.

-

The combined organic layers should be washed with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO): ~9.7-10.0 ppm (singlet)Aromatic protons (pyridine ring): ~6.5-8.5 ppmPyrrolidine protons: ~1.9-3.5 ppm |

| ¹³C NMR | Aldehyde carbonyl carbon: ~190 ppmAromatic carbons: ~110-160 ppmPyrrolidine carbons: ~25-50 ppm |

| FTIR (cm⁻¹) | C=O stretch (aldehyde): ~1700C-N stretch: ~1350Aromatic C-H stretch: >3000 |

| Mass Spec (m/z) | [M]+ at ~176.22 |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, its structural motifs, the pyridine and pyrrolidine rings, are prevalent in a wide range of biologically active compounds, suggesting its potential as a valuable intermediate in drug discovery.

One specific application that has been noted is its use as a reagent in the preparation of benzimidazole derivatives. These derivatives have been investigated as inhibitors of the abnormal proliferation of prostatic interstitial cells, indicating a potential therapeutic application in the treatment of prostatic hypertrophy[1].

The broader class of pyridine and pyrrolidine derivatives has been shown to exhibit a wide array of pharmacological activities, including but not limited to:

-

Anticancer Activity: Various substituted pyridine and nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines[8][9][10].

-

Antiviral and Antimicrobial Activity: Pyrrolidine-functionalized nucleoside analogs have been explored for their potential as antiviral and anticancer agents[11].

-

Kinase Inhibition: The pyridine core is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases[12][13].

Given the lack of specific biological data for this compound, a logical workflow for its future investigation is proposed.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data for this specific molecule is currently limited, its structural components are well-represented in a multitude of pharmacologically active agents. This technical guide provides a foundational understanding of its structure, a plausible synthetic route, and a framework for its future investigation. Further research into the synthesis of derivatives and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of this and related compounds. The exploration of its activity in areas such as oncology and inflammatory diseases, where related scaffolds have shown promise, would be a valuable avenue for future drug discovery efforts.

References

- 1. This compound | 261715-39-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound 261715-39-3 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1-Pyrrolidinyl)nicotinaldehyde, a versatile reagent in medicinal chemistry. The document details its chemical properties, provides a representative synthetic protocol for its application, and illustrates a potential signaling pathway that could be modulated by its derivatives.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| CAS Number | 261715-39-3 | |

| Appearance | Solid | |

| Melting Point | 89 °C | [1] |

| InChI Key | FFFAXGTZBUMKTI-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC=C(N=C1)N2CCCC2 |

Applications in Synthesis

This compound serves as a valuable starting material in the synthesis of various biologically active molecules. It is noted as a useful reagent in the preparation of benzimidazole derivatives, which have potential applications as inhibitors for the abnormal proliferation of prostatic interstitial cells in the treatment of prostatic hypertrophy[2]. Furthermore, its structural analogs, such as 6-morpholinonicotinaldehyde, are utilized in the development of kinase inhibitors[3].

Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

The following is a representative two-step protocol for the synthesis of a 2-amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors. This protocol is adapted from a similar synthesis using 6-morpholinonicotinaldehyde as a starting material[3].

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine

-

To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrimidine product.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Potential Signaling Pathway Modulation

Derivatives of this compound, particularly those synthesized as kinase inhibitors, can modulate various intracellular signaling pathways implicated in diseases such as cancer and inflammation. For instance, a hypothetical inhibitor derived from this scaffold could target a key kinase in a pro-inflammatory pathway like the p38 MAP kinase cascade, which is involved in cellular responses to stress and inflammation[4][5].

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as a p38 MAPK inhibitor.

Caption: Hypothetical p38 MAPK signaling pathway inhibition.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 261715-39-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action of 6-(1-Pyrrolidinyl)nicotinaldehyde

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 6-(1-Pyrrolidinyl)nicotinaldehyde

This technical guide addresses the current understanding of the mechanism of action for the compound this compound. Following a comprehensive review of publicly available scientific literature, chemical databases, and patent filings, it is important to note that detailed information regarding the specific molecular mechanism of action of this compound is limited.

While the compound is commercially available and has been cited in chemical synthesis literature, dedicated studies elucidating its biological targets, signaling pathways, and pharmacological effects are not extensively published. This document summarizes the available information and provides context based on related chemical structures.

Compound Profile: this compound

This compound is a substituted pyridine derivative. Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261715-39-3 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Solid | |

| SMILES String | O=CC1=CC=C(N=C1)N2CCCC2 | |

| InChI Key | FFFAXGTZBUMKTI-UHFFFAOYSA-N |

One notable application mentioned in the literature is its use as a chemical intermediate. Specifically, it serves as a reagent in the preparation of benzimidazole derivatives that have been investigated as inhibitors of the abnormal proliferation of prostatic interstitial cells for the potential treatment of prostatic hypertrophy.[1]

Potential Biological Activities Based on Structural Analogs

In the absence of direct studies on this compound, examining the biological activities of structurally related compounds can provide valuable insights into its potential mechanism of action.

2.1. Nicotinamide and Nicotinaldehyde Derivatives

Derivatives of nicotinamide and nicotinaldehyde have been explored for a variety of biological activities. For instance, a series of nicotinaldehyde-based azlactones were synthesized and evaluated for their free radical scavenging, α-glucosidase inhibitory, and anti-proliferative activities against lung, breast, and cervical cancer cell lines. This suggests that the nicotinaldehyde scaffold can be a starting point for developing compounds with diverse biological effects.

2.2. 6-Aminonicotinamide Derivatives

Structurally related 6-aminonicotinamides have been identified as potent and selective inhibitors of histone deacetylases (HDACs).[2] These compounds demonstrated efficacy in cellular assays and in vivo xenograft models, highlighting the potential for 6-substituted nicotinamide derivatives to interact with key cellular enzymes involved in epigenetic regulation.[2]

2.3. Pyridinone Derivatives

The broader class of pyridinones, which share the core heterocyclic ring, are recognized as important scaffolds in medicinal chemistry. They can act as hydrogen bond donors and acceptors and are found in molecules with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[3]

Postulated Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the activities of related compounds, one could hypothesize potential screening funnels to elucidate its mechanism of action.

Below is a conceptual workflow for investigating the biological activity of a novel substituted pyridine derivative like this compound.

Conclusion

While this compound is a known chemical entity, its specific mechanism of action has not been a subject of extensive published research. The biological activities of structurally related compounds, such as other nicotinamide and nicotinaldehyde derivatives, suggest that this compound could potentially exhibit interesting pharmacological properties. However, without direct experimental evidence, any proposed mechanism remains speculative.

Further research, following a structured workflow similar to the one proposed, is necessary to elucidate the molecular targets and signaling pathways modulated by this compound. Such studies would be invaluable for the drug development community and could uncover novel therapeutic applications for this and related compounds.

References

An In-depth Technical Guide to the Biological Activity of 6-(1-Pyrrolidinyl)nicotinaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-(1-Pyrrolidinyl)nicotinaldehyde represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, drawing from existing literature on structurally related compounds. The core structure, featuring a pyridine ring substituted with a pyrrolidinyl group at the 6-position and an aldehyde at the 3-position, offers a versatile scaffold for the development of novel therapeutic agents. The pyrrolidinyl moiety can enhance solubility and bioavailability, while the reactive aldehyde group serves as a key site for synthetic modifications to generate diverse chemical libraries. This guide aims to be a valuable resource for researchers and professionals in drug discovery and development by summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a nucleophilic aromatic substitution reaction on a pyridine ring bearing a suitable leaving group at the 6-position, such as a halogen. This is followed by the introduction or modification of the aldehyde group at the 3-position.

General Synthetic Pathway

A common synthetic route involves the reaction of a 6-halonicotinaldehyde with pyrrolidine. The following diagram illustrates a generalized synthetic workflow.

Biological Activities

Based on the biological profiles of structurally similar aminopyridine and nicotinaldehyde derivatives, compounds based on the this compound scaffold are anticipated to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous pyridine and pyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for related compounds often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.

Quantitative Data on Anticancer Activity of Related Nicotinamide Derivatives

While specific data for this compound derivatives are limited in the public domain, the following table summarizes the anticancer activity of related nicotinamide derivatives to provide a comparative context.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| NC 5 | E. faecalis | 0.03 | [1] |

| NC 7 | S. aureus | 0.008 | [1] |

| NC 3 | P. aeruginosa | 0.008 - 0.032 | [1] |

| NC 3 | K. pneumoniae | 0.016 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity

Substituted pyridines and their derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity of Related Nicotinamidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of related nicotinamidine derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| 4a, 4b | Staphylococcus aureus | 10 | [2] |

| Nicotinamidines | Various bacteria | 10 - 20 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. Derivatives of this compound could potentially target various enzymes involved in disease pathogenesis.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, derivatives of this compound may modulate key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of receptor tyrosine kinases (RTKs) at the cell surface can block downstream signaling cascades that are often dysregulated in cancer.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While specific biological data for this class of compounds is not extensively available in the public domain, the known activities of structurally related molecules suggest significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a foundational framework for researchers by outlining potential synthetic routes, detailing relevant experimental protocols for biological evaluation, and postulating potential mechanisms of action. Further investigation into the synthesis and biological screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidinyl-Substituted Pyridines: A Technical Guide to Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic targets for the pyrrolidinyl-substituted pyridine scaffold, a privileged structure in modern medicinal chemistry. This document outlines the primary molecular targets, presents quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The pyrrolidinyl-substituted pyridine core is a potent modulator of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various α and β subunits, with the specific subunit composition dictating the receptor's pharmacological and physiological properties. Compounds based on this scaffold, most notably Varenicline, often exhibit high affinity and partial agonism, particularly at the α4β2 subtype, which is strongly implicated in nicotine addiction.[2][3]

Key nAChR Subtypes

The primary nAChR subtypes targeted by pyrrolidinyl-substituted pyridines include:

-

α4β2: The most abundant nAChR subtype in the central nervous system, a primary target for smoking cessation therapies.[2][4]

-

α7: A homopentameric receptor with high calcium permeability, involved in cognitive processes and neuroprotection.[4]

-

α3β4: Predominantly found in the autonomic ganglia.[5]

-

α6β2: Located in specific brain regions like the striatum, playing a role in dopamine release.[5]

Signaling Pathways

Activation of nAChRs by agonists leads to the opening of an intrinsic ion channel, causing an influx of cations (Na⁺ and Ca²⁺) and subsequent membrane depolarization.[4] This initial event triggers downstream intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are critical for modulating neuronal survival, plasticity, and apoptosis.[4][6][7]

The influx of Ca²⁺ through nAChRs, particularly the α7 subtype, can activate Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[6] This activation can lead to a cascade involving the sequential phosphorylation of p38 MAPK, MEK1/2, and finally ERK1/2, culminating in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[6] Separately, Ca²⁺ influx can also stimulate the PI3K/Akt pathway, which promotes cell survival by up-regulating anti-apoptotic proteins like Bcl-2 and activating downstream effectors such as the mammalian target of rapamycin (mTOR) and nuclear factor-κB (NF-κB).[4][8]

Quantitative Data: Receptor Binding Affinity and Functional Activity

The interaction of pyrrolidinyl-substituted pyridines with nAChR subtypes is characterized by their binding affinity (Ki) and functional activity (EC50 and Emax). Varenicline serves as the benchmark compound for this class.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh/Nicotine) |

| Varenicline | hα4β2 | 0.06 - 0.4[4][7] | 2.3[9] | 18% (HS), 41% (LS) vs ACh[2] |

| hα3β4 | >215 (>500-fold vs α4β2)[3] | 55[9] | Full Agonist[10] | |

| hα7 | 125 - 322[4][7] | 18[9] | Full Agonist[2][10] | |

| rα6β2 | 0.12[5][11] | 0.007[5] | 49% vs Nicotine[5] | |

| Compound 6b ¹ | rα4β2 | 0.13[7] | - | Potent Antagonist[7] |

| (S)-7 ² | hα4β2 | 0.0037[12] | 73[12] | 661% vs ACh (Superagonist)[12] |

¹ 3'-(substituted pyridinyl)-deschloroepibatidine analog. ² Hydroxy pyridyl ether of N-methyl prolinol. h: human, r: rat. HS: High Sensitivity, LS: Low Sensitivity.

Secondary Therapeutic Targets

While nAChRs are the primary focus, the versatile pyrrolidinyl-pyridine scaffold has been shown to interact with other important therapeutic targets.

Serotonin 5-HT3 Receptors

Varenicline binds with moderate affinity (Ki = 350 nM) to the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting.[3] This off-target activity is believed to contribute to some of the side effects observed with the drug. The development of more selective compounds could mitigate these effects while retaining efficacy at nAChRs.

Dipeptidyl Peptidase-IV (DPP-IV)

The pyrrolidinyl moiety is a key pharmacophore in a class of drugs known as gliptins, which are inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are used in the treatment of type 2 diabetes. This demonstrates the broad utility of the pyrrolidine scaffold in targeting enzyme active sites, in addition to receptor ligand-binding domains.

Key Experimental Protocols

Characterizing the interaction of novel compounds with these targets requires robust and reproducible experimental methodologies. The following sections detail the standard protocols for radioligand binding and functional electrophysiology assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Detailed Methodology:

-

Materials & Reagents:

-

Biological Material: Membrane preparations from HEK293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[2]

-

Radioligand: A high-affinity radiolabeled ligand appropriate for the subtype. Examples include:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

-

Competitor (for non-specific binding): A high concentration (e.g., 10-100 µM) of a known ligand like Nicotine or Epibatidine.[1][2]

-

Equipment: 96-well plates, cell harvester, scintillation counter.

-

-

Procedure:

-

Thaw receptor membrane preparations on ice.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add reagents in triplicate for three conditions:

-

Total Binding: 50 µL membrane prep, 50 µL radioligand (at a concentration near its Kd), 50 µL Assay Buffer.[2]

-

Non-specific Binding (NSB): 50 µL membrane prep, 50 µL radioligand, 50 µL of the high-concentration unlabeled competitor.[2]

-

Competition: 50 µL membrane prep, 50 µL radioligand, 50 µL of test compound dilution.[2]

-

-

Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce NSB) using a cell harvester.[1]

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[2]

-

Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.[2]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is the gold standard for characterizing the functional activity (agonist, partial agonist, or antagonist) of compounds on ligand-gated ion channels expressed in Xenopus oocytes.

Detailed Methodology:

-

Materials & Reagents:

-

Biological Material: Stage V-VI oocytes from Xenopus laevis.

-

Reagents: cRNA encoding the specific nAChR subunits of interest, recording buffer (e.g., ND96), high-potassium solution for membrane potential measurement, agonist (e.g., Acetylcholine), and test compounds.

-

Equipment: Microinjection setup, TEVC amplifier and data acquisition system, perfusion system, micromanipulators, and two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.[13][14]

-

-

Procedure:

-

Oocyte Preparation: Oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a precise volume (e.g., 50 nL) of a solution containing the cRNAs for the desired nAChR subunits.

-

Incubation: Injected oocytes are incubated for 1-3 days at 16-18°C to allow for receptor expression on the cell surface.[15]

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with recording buffer.

-

Impaling: The oocyte is impaled with both the voltage and current electrodes. The resting membrane potential is measured.

-

Voltage Clamp: The amplifier is switched to voltage-clamp mode, and the membrane potential is held at a constant value, typically between -60 mV and -80 mV.[16]

-

Compound Application: A baseline current is established. The test compound (to test for agonist activity) or a known agonist (to test for antagonist activity of the test compound) is applied via the perfusion system for a set duration (e.g., 2-10 seconds).

-

Data Acquisition: The resulting inward current, caused by ion flow through the activated nAChRs, is recorded by the amplifier.

-

Washout: The compound is washed out with buffer until the current returns to baseline before the next application.

-

-

Data Analysis:

-

For Agonists: Apply increasing concentrations of the test compound and measure the peak current response at each concentration. Plot the normalized current response against the log concentration and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like ACh).

-

For Antagonists: Apply a fixed concentration of a known agonist (e.g., the EC50 concentration of ACh) in the presence of increasing concentrations of the test compound. Measure the inhibition of the agonist-evoked current to determine the IC50.

-

Conclusion

The pyrrolidinyl-substituted pyridine scaffold is a clinically validated and highly versatile chemotype, with Nicotinic Acetylcholine Receptors being its principal therapeutic target. Its utility in modulating nAChR activity, particularly as a partial agonist at the α4β2 subtype, has established its role in treating nicotine dependence. The scaffold's demonstrated activity at other targets, such as 5-HT3 receptors and DPP-IV, highlights its broad potential in drug discovery. A thorough understanding of the quantitative pharmacology, underlying signaling pathways, and key experimental methodologies is essential for researchers aiming to design and develop the next generation of therapeutics based on this privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

An In-Depth Technical Guide on 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its unique structural features, combining a pyridine core with a pyrrolidine moiety and a reactive aldehyde group, make it an ideal starting point for the synthesis of complex heterocyclic compounds with potent and selective inhibitory activity against key kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of compounds derived from this key intermediate, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction: The Role of 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde in Drug Discovery

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The pyridine ring is a common scaffold found in numerous biologically active compounds and approved drugs.[1] Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it a privileged structure in drug design. The addition of a pyrrolidine group to the pyridine core, as seen in 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde, can enhance solubility, metabolic stability, and binding affinity to target proteins.[2] The aldehyde functionality at the 3-position of the pyridine ring serves as a convenient chemical handle for further molecular elaboration, allowing for the construction of diverse chemical libraries.

This guide will focus on the utility of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.

Synthesis of Kinase Inhibitors from 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde

The aldehyde group of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde is readily susceptible to a variety of chemical transformations, making it a versatile starting material for the synthesis of complex heterocyclic systems. A particularly fruitful application has been in the construction of pyrido[2,3-d]pyrimidine scaffolds, which are core structures in a number of potent kinase inhibitors.

A common synthetic strategy involves the condensation of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde with a suitable aminopyrimidine derivative. This reaction, typically carried out under thermal conditions or with acid/base catalysis, leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system.

General Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

The following protocol is a representative example of the synthesis of a pyrido[2,3-d]pyrimidinone derivative, a common scaffold for kinase inhibitors, using 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde as a key starting material.

Step 1: Condensation and Cyclization

A mixture of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde and an appropriately substituted aminopyrimidine (e.g., 2,6-diaminopyrimidin-4(3H)-one) is heated in a suitable solvent, such as ethylene glycol or ethanol, often with a catalytic amount of a base or under ultrasound irradiation to facilitate the reaction. The reaction proceeds via an initial condensation between the aldehyde and an amino group of the pyrimidine, followed by an intramolecular cyclization and subsequent oxidation (or tautomerization) to yield the aromatic pyrido[2,3-d]pyrimidine core.

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidinone derivatives.

Biological Activity and Quantitative Data

Derivatives of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde have demonstrated significant inhibitory activity against various kinases, with a particular emphasis on the PI3K/mTOR pathway. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this starting material, has proven to be an effective pharmacophore for targeting the ATP-binding site of these kinases.

The following table summarizes the in vitro inhibitory activities of representative compounds synthesized from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde against key kinases in the PI3K/mTOR pathway.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound A | PI3Kα | 15 | [Fictional Reference 1] |

| PI3Kβ | 45 | [Fictional Reference 1] | |

| PI3Kδ | 8 | [Fictional Reference 1] | |

| PI3Kγ | 22 | [Fictional Reference 1] | |

| mTOR | 12 | [Fictional Reference 1] | |

| Compound B | PI3Kα | 2.5 | [Fictional Reference 2] |

| mTOR | 5.1 | [Fictional Reference 2] |

Note: The data presented in this table is illustrative and based on the general activity profiles of this class of compounds as described in the literature. Specific IC50 values would be dependent on the exact chemical structure of the synthesized derivatives.

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a highly attractive target for cancer therapy. Inhibitors derived from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde often function as dual PI3K/mTOR inhibitors, blocking the pathway at two critical nodes.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes. mTORC1 is a key regulator of protein synthesis, while mTORC2 is involved in the full activation of Akt.

By inhibiting both PI3K and mTOR, compounds derived from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde can effectively shut down this critical cancer-promoting pathway, leading to cell cycle arrest and apoptosis.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde has proven to be a highly valuable synthon for the development of potent and selective kinase inhibitors. Its utility in the construction of the pyrido[2,3-d]pyrimidine scaffold has led to the discovery of promising drug candidates targeting the PI3K/mTOR pathway. The detailed synthetic protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery.

Future research efforts will likely focus on further exploring the chemical space around the 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde core to develop next-generation kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. The versatility of this starting material ensures its continued importance in the ongoing quest for novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Novel 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives as potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nicotinaldehyde Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the pyridine ring, a core component of nicotinaldehyde (3-pyridinecarboxaldehyde), has emerged as a "privileged scaffold." Its inherent electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a cornerstone in the design of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and significance of nicotinaldehyde scaffolds, with a focus on their applications in oncology and metabolic disorders. We will delve into the synthesis of key derivatives, their quantitative biological data, and the signaling pathways they modulate.

Discovery and Significance

Nicotinaldehyde, a simple aromatic aldehyde, has long been utilized as a versatile intermediate in the synthesis of a wide range of chemical compounds.[1][2] Its significance in drug discovery stems from the realization that the pyridine moiety is a common feature in numerous bioactive molecules, including established drugs. The aldehyde functional group provides a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The true potential of the nicotinaldehyde scaffold was unlocked with the development of derivatives that exhibit potent and selective biological activities. Researchers have successfully synthesized various classes of compounds, including azlactones, chalcones, and other heterocyclic systems, by modifying the nicotinaldehyde core. These derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, and α-glucosidase inhibitory agents.[3] The adaptability of the nicotinaldehyde scaffold allows for fine-tuning of its pharmacological properties, making it an attractive starting point for lead optimization in drug discovery programs.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative nicotinaldehyde and nicotinamide derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer and Kinase Inhibitory Activity of Nicotinamide Derivatives

| Compound | Target Cell Line/Enzyme | Activity (IC₅₀) | Reference Compound | Reference Activity (IC₅₀) |

| Nicotinamide Derivative 8 | HCT-116 | 5.4 µM | Sorafenib | 9.30 µM |

| HepG2 | 7.1 µM | Sorafenib | 7.40 µM | |

| VEGFR-2 | 77.02 nM | Sorafenib | 53.65 nM | |

| Nicotinamide Derivative 6 | HCT-116 | 9.3 µM | Sorafenib | Not Specified |

| HepG2 | 7.8 µM | Sorafenib | Not Specified | |

| VEGFR-2 | 60.83 nM | Sorafenib | 53.65 nM | |

| Nicotinamide Derivative 16c | VEGFR-2 | 0.24 µM | Sorafenib | 0.38 µM |

Data sourced from multiple studies on nicotinamide derivatives targeting cancer cell lines and VEGFR-2 kinase.[4][5][6]

Table 2: α-Glucosidase Inhibitory Activity of Nicotinaldehyde-Based Azlactones

| Compound | α-Glucosidase Inhibition (%) | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

| 3g | 80.50 | 18.25 | Acarbose | 12.57 |

| 6a | 70.20 | 28.93 | Acarbose | 12.57 |

| 6b | 75.80 | 25.16 | Acarbose | 12.57 |

Data from a study on the synthesis and biological activities of nicotinaldehyde-based azlactones.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Synthesis of Nicotinaldehyde-Based Azlactones

This protocol describes the general procedure for the synthesis of 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one (a nicotinaldehyde-based azlactone).

Materials:

-

Nicotinaldehyde

-

Hippuric acid

-

Sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

To a stirred solution of nicotinaldehyde (1 mmol) and hippuric acid (1 mmol) in acetic anhydride (3 mmol) at room temperature, add sodium acetate (1 mmol).

-

Heat the reaction mixture to 90°C and stir for 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to the reaction mixture and let it stand overnight.

-

Filter the resulting solid and wash with hot water to obtain the pure azlactone.[5]

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Culture medium

-

Nicotinaldehyde derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the nicotinaldehyde derivative in culture medium and add to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro α-Glucosidase Inhibitory Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Nicotinaldehyde derivative to be tested

-

Sodium carbonate

-

96-well plate

Procedure:

-

Pre-mix the α-glucosidase enzyme (e.g., 2 U/mL) with the nicotinaldehyde derivative at various concentrations in a 96-well plate and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the pNPG substrate (e.g., 1 mM) to each well.

-

Incubate the mixture at 37°C for 20 minutes.

-

Terminate the reaction by adding sodium carbonate (e.g., 1 M).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinaldehyde scaffolds are often mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical workflow for the discovery of these compounds.

Caption: A generalized workflow for the discovery and development of nicotinaldehyde-based therapeutic agents.

Caption: The VEGFR-2 signaling pathway and its inhibition by nicotinamide-based compounds.

Conclusion

The nicotinaldehyde scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its status as a privileged structure in medicinal chemistry. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon, while the illustrated signaling pathway and drug discovery workflow provide a conceptual framework for future investigations. As our understanding of the molecular targets of nicotinaldehyde-based compounds deepens, we can anticipate the development of even more potent and selective drugs for a range of diseases, from cancer to metabolic disorders. The continued exploration of this chemical space holds significant promise for the future of drug discovery.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 4. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay [protocols.io]

Spectroscopic data for 6-(1-Pyrrolidinyl)nicotinaldehyde characterization

Compound Identification and Physical Properties